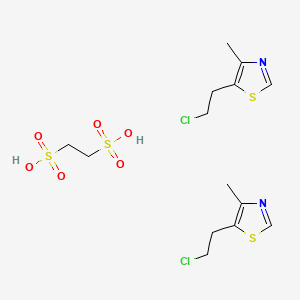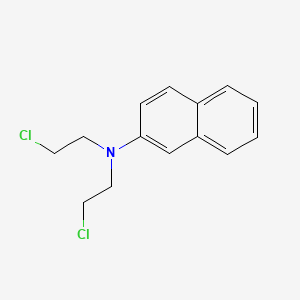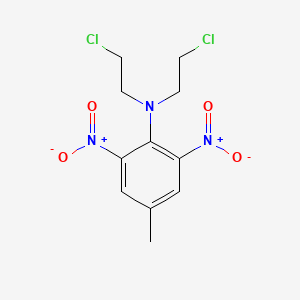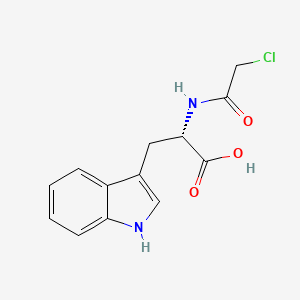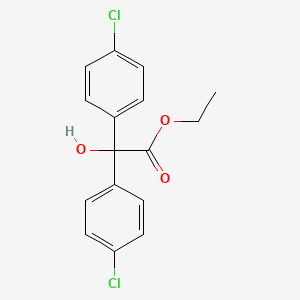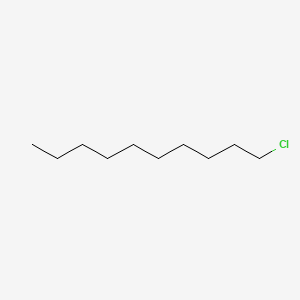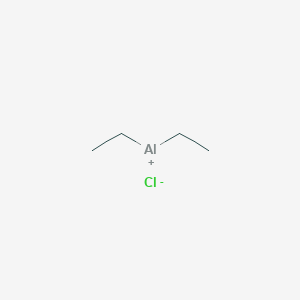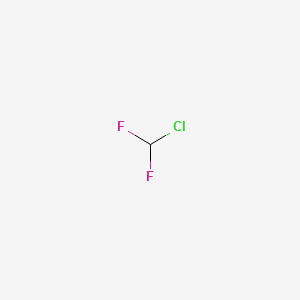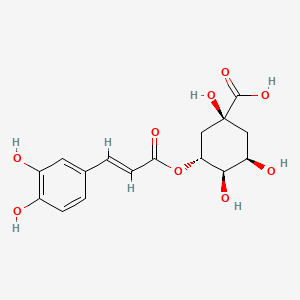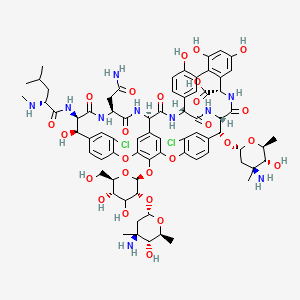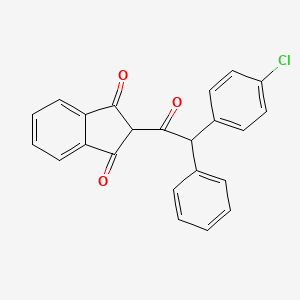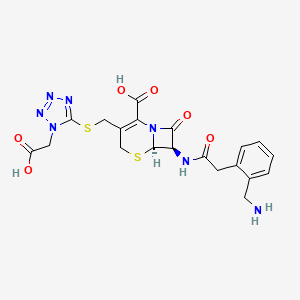
Ceforanida
Descripción general
Descripción
- Exhibe actividad bactericida contra organismos grampositivos y gramnegativos.
- A diferencia de otras cefalosporinas, la this compound tiene una vida media de eliminación más larga.
- Notablemente, es menos activa contra la mayoría de las bacterias grampositivas .
Ceforanida: es un antibiótico cefalosporínico semisintético.
Aplicaciones Científicas De Investigación
Química: El papel de la ceforanida en la investigación química puede implicar el estudio de su reactividad, estabilidad e interacciones.
Biología: Podría usarse en estudios de microbiología, explorando sus efectos sobre el crecimiento y la resistencia bacterianos.
Medicina: Las aplicaciones clínicas incluyen el tratamiento de infecciones causadas por organismos susceptibles.
Industria: La this compound puede encontrar uso en la fabricación farmacéutica o campos relacionados.
Mecanismo De Acción
- La ceforanida inhibe la síntesis de la pared celular bacteriana uniéndose a las proteínas de unión a la penicilina (PBP).
- Este mecanismo es similar al de las penicilinas.
- La inhibición interrumpe la reticulación del peptidoglicano, debilitando la pared celular bacteriana.
Análisis Bioquímico
Biochemical Properties
Ceforanide interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . The bactericidal activity of Ceforanide results from the inhibition of cell wall synthesis via affinity for these PBPs .
Cellular Effects
Ceforanide is a semisynthetic second-generation cephalosporin. The cephalosporins are bactericidal drugs with both gram-positive and gram-negative activity . They inhibit bacterial cell wall synthesis in a way similar to the penicillins . Many coliforms, including Escherichia coli, Klebsiella, Enterobacter, and Proteus, are susceptible to Ceforanide .
Molecular Mechanism
The bactericidal activity of Ceforanide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This interaction disrupts the process of peptidoglycan synthesis, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
Ceforanide is rapidly absorbed following intramuscular injection . The major drug elimination route is urinary excretion with 85% of the dose being excreted unchanged in the urine within 12 hours . No metabolites with antibiotic activity were observed in urine .
Metabolic Pathways
Ceforanide is primarily excreted by glomerular filtration as unchanged drug . This suggests that it does not undergo significant metabolic transformation within the body .
Transport and Distribution
Ceforanide is approximately 80% bound to plasma proteins . It is primarily excreted by glomerular filtration as unchanged drug, with an average urinary recovery of 83 to 95% over the first 24 hours .
Subcellular Localization
As an antibiotic, Ceforanide does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall
Métodos De Preparación
- La ceforanida se puede sintetizar mediante rutas químicas específicas.
- Desafortunadamente, los procedimientos sintéticos detallados y las condiciones de reacción no están fácilmente disponibles en el dominio público.
- Los métodos de producción industrial probablemente involucren procesos de síntesis y purificación a gran escala.
Análisis De Reacciones Químicas
- La ceforanida experimenta reacciones típicas de las cefalosporinas, que incluyen:
- Los reactivos y condiciones comunes varían según la transformación específica.
Oxidación: , , y reacciones.
- Los productos principales formados durante estas reacciones no están explícitamente documentados.
Comparación Con Compuestos Similares
- Si bien las comparaciones detalladas son escasas, la singularidad de la ceforanida radica en su vida media prolongada y su espectro de actividad específico.
- Compuestos similares incluyen otras cefalosporinas como cefotiam .
Recuerde que la información específica de propiedad y los datos no publicados pueden proporcionar información adicional
Propiedades
IUPAC Name |
(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAYUXIURFNXPG-CRAIPNDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022760 | |
| Record name | Ceforanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceforanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.97e-01 g/L | |
| Record name | Ceforanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of ceforanide results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |
| Record name | Ceforanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60925-61-3 | |
| Record name | Ceforanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60925-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceforanide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060925613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceforanide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceforanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFORANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1YF8951V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceforanide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceforanide exert its antibacterial effect?
A1: Ceforanide, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] These PBPs are enzymes crucial for the final stages of peptidoglycan synthesis, a key component of bacterial cell walls. [] Disruption of this process weakens the cell wall, leading to bacterial cell lysis and death. []
Q2: What is the molecular formula and weight of ceforanide?
A2: The molecular formula of ceforanide is C18H18N6O7S2, and its molecular weight is 482.51 g/mol. []
Q3: Is there information on ceforanide’s stability under different storage conditions?
A3: While the provided research doesn’t extensively detail ceforanide’s stability under specific storage conditions, it highlights its suitability for intramuscular administration, suggesting stability in aqueous solutions for injection. [, , ] Further research would be needed to assess its stability under various temperature and pH conditions.
Q4: What is the half-life of ceforanide?
A4: Ceforanide exhibits a relatively long half-life compared to other first-generation cephalosporins. In healthy volunteers, the mean terminal plasma half-life was determined to be 2.98 hours. [] This characteristic allows for less frequent dosing, typically every 12 hours. [, , , , , , , , ]
Q5: How is ceforanide eliminated from the body?
A5: Ceforanide is primarily eliminated through renal excretion, with approximately 80-85% of the administered dose excreted unchanged in the urine. [, ] This highlights the importance of adjusting dosage in patients with renal impairment.
Q6: Does ceforanide penetrate well into different tissues?
A6: Research indicates that ceforanide exhibits good tissue penetration, achieving clinically relevant concentrations in various tissues. [, , , , , ] For instance, it reaches therapeutic levels in cardiac tissue, bone, joint fluid, and biliary tract. [, , , , , ]
Q7: What are the pharmacokinetic implications of ceforanide's long half-life?
A7: Ceforanide's long half-life allows for twice-daily dosing, improving patient compliance compared to cephalosporins requiring more frequent administration. [, , , , , , , , ] This also contributes to maintaining therapeutic drug concentrations for extended periods. [, ]
Q8: What is the spectrum of activity of ceforanide?
A8: Ceforanide demonstrates activity against a range of gram-positive and gram-negative bacteria. [, , , , , , , ] It exhibits good in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. [] Ceforanide is also effective against many Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, , , , , ]
Q9: Has ceforanide been investigated in animal models of infection?
A9: Yes, ceforanide has shown efficacy in animal models of infection. Notably, it demonstrated efficacy in a rabbit model of Staphylococcus aureus endocarditis, proving to be as effective as cefazolin, methicillin, and nafcillin in reducing bacterial load in vegetations. []
Q10: What types of infections has ceforanide been studied for in clinical trials?
A10: Ceforanide has been clinically investigated for a variety of infections, including:
- Skin and soft tissue infections: Clinical trials have demonstrated ceforanide’s efficacy in treating these infections, even when caused by challenging organisms like S. aureus. [, , , ]
- Respiratory tract infections: Ceforanide has shown promise in treating pneumonia caused by S. pneumoniae and H. influenzae. [, ]
- Urinary tract infections: Ceforanide has been successfully used to treat urinary tract infections. [, ]
- Bone and joint infections: Clinical studies support ceforanide's efficacy in treating bone and joint infections, particularly those caused by S. aureus. [, ]
- Endocarditis: Ceforanide has been investigated as a treatment option for endocarditis caused by susceptible organisms like S. aureus and streptococci. [, , ]
Q11: Are there any known mechanisms of resistance to ceforanide?
A11: Bacterial resistance to ceforanide can develop through mechanisms commonly observed with other beta-lactam antibiotics, such as:
- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring in ceforanide, rendering it ineffective. [, ]
- Alterations in PBPs: Mutations in PBPs can reduce their affinity for ceforanide, decreasing its ability to inhibit cell wall synthesis. []
Q12: Does cross-resistance exist between ceforanide and other cephalosporins?
A12: Cross-resistance between ceforanide and other cephalosporins is possible, especially if resistance is mediated by beta-lactamases with activity against multiple cephalosporin generations. [, ] Regular susceptibility testing is crucial to guide appropriate antibiotic selection.
Q13: What analytical methods have been used to measure ceforanide concentrations?
A13: Several analytical techniques have been employed to quantify ceforanide levels in various matrices, including:
- High-pressure liquid chromatography (HPLC): This technique, often coupled with UV detection, allows for sensitive and specific measurement of ceforanide concentrations in plasma, serum, and other biological fluids. []
- Microbiological assay: This method, based on ceforanide's ability to inhibit bacterial growth, has been used to determine drug concentrations in biological samples. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


